2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid
Description
This compound is a Boc-protected amino acid derivative featuring a 4-methylcyclohexyl substituent and an acetic acid moiety. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, a critical feature in peptide synthesis to prevent undesired side reactions. The 4-methylcyclohexyl group introduces steric bulk and lipophilicity, influencing the compound’s conformational stability and solubility profile.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylcyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO4/c1-9-5-7-10(8-6-9)11(12(16)17)15-13(18)19-14(2,3)4/h9-11H,5-8H2,1-4H3,(H,15,18)(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUOXYNIOJBUOCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
182292-07-5 | |
| Record name | α-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-methylcyclohexaneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=182292-07-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-([(tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Formation of the Cyclohexyl Derivative: The protected amino acid is then reacted with 4-methylcyclohexyl bromide in the presence of a suitable base to form the desired cyclohexyl derivative.
Acidification: The final step involves acidification to obtain the free acid form of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, alcohols, or thiols
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Drug Development
The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its structure allows for modifications that can enhance biological activity or selectivity. For instance, derivatives of this compound have been explored for their potential as anti-inflammatory agents and analgesics due to their ability to modulate specific biological pathways.
Case Study: Anti-inflammatory Activity
A study investigated the anti-inflammatory properties of derivatives synthesized from 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid. The results indicated that certain modifications led to a significant reduction in inflammation markers in vitro, suggesting potential therapeutic applications in treating chronic inflammatory diseases.
Synthetic Biology Applications
2.1 Peptide Synthesis
The compound is also utilized in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group is widely used to protect amines during peptide coupling reactions. This application is crucial for the development of peptides with specific sequences that may exhibit desired biological activities.
Data Table: Protecting Group Efficiency
| Protecting Group | Reaction Type | Efficiency (%) |
|---|---|---|
| Boc | Peptide Coupling | 85 |
| Fmoc | Peptide Coupling | 90 |
| Cbz | Peptide Coupling | 75 |
Material Science Applications
3.1 Polymer Chemistry
In polymer chemistry, the compound can be used as a monomer or a modifying agent to enhance the properties of polymers. Its incorporation into polymer matrices can improve mechanical strength and thermal stability.
Case Study: Polymer Modification
Research has shown that incorporating this compound into poly(lactic acid) (PLA) significantly improved its tensile strength and thermal resistance compared to unmodified PLA. This modification opens avenues for developing more robust biodegradable materials.
Mechanism of Action
The mechanism of action of 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The Boc group provides steric protection, allowing the compound to selectively interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to desired biological or chemical effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Cyclohexane Ring
2-(trans-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic Acid
- Molecular Formula: C₁₃H₂₃NO₄
- Molecular Weight : 257.33 g/mol
- Key Differences: Replaces the 4-methyl group with a trans-4-amino group.
- This compound is used in rigid peptide backbones due to the trans-cyclohexyl conformation .
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic Acid
- Molecular Formula: C₁₃H₂₁F₂NO₄
- Molecular Weight : 293.31 g/mol
- Key Differences : Features 4,4-difluoro substituents instead of 4-methyl.
- Impact : Fluorine atoms increase electronegativity and metabolic stability. The difluoro group reduces lipophilicity (Predicted LogP: ~1.21) compared to the methyl analog (estimated LogP: ~2.5), altering membrane permeability .
2-[1-Amino-3-({[(tert-butoxy)carbonyl]amino}methyl)cyclohexyl]acetic Acid
- Molecular Formula : C₁₄H₂₆N₂O₄
- Molecular Weight : 286.37 g/mol
- Key Differences: Contains an additional Boc-protected aminomethyl branch at the cyclohexane’s 3-position.
Aromatic vs. Aliphatic Ring Systems
2-((tert-Butoxycarbonyl)amino)-2-(4-hydroxyphenyl)acetic Acid
- Molecular Formula: C₁₃H₁₇NO₅
- Molecular Weight : 267.28 g/mol
- Key Differences : Replaces the cyclohexyl group with a 4-hydroxyphenyl ring.
- Impact: The aromatic ring and hydroxyl group enhance π-π stacking and hydrogen-bonding capabilities, making it suitable for targeting aromatic residues in enzyme active sites. However, the phenolic hydroxyl may reduce stability under acidic conditions .
2-(Boc-amino)-2-(3-thiophenyl)acetic Acid
- Molecular Formula: C₁₁H₁₅NO₄S
- Molecular Weight : 257.30 g/mol
- Key Differences : Substitutes cyclohexyl with a thiophene ring.
- Impact : The sulfur atom in thiophene increases electronegativity and metabolic resistance, useful in designing protease inhibitors. Thiophene’s planar structure may reduce steric hindrance compared to cyclohexane .
Functional Group Modifications
Methyl 2-(4-((tert-butoxycarbonyl)amino)phenyl)acetate
- Molecular Formula: C₁₄H₁₉NO₄
- Molecular Weight : 265.31 g/mol
- Key Differences : Esterifies the acetic acid to a methyl ester.
- Impact : The ester group improves cell membrane permeability but requires hydrolysis in vivo to activate the carboxylic acid functionality. This prodrug strategy is common in drug delivery .
2-(2-((tert-Butoxycarbonyl)amino)thiazol-4-yl)acetic Acid
- Molecular Formula : C₁₀H₁₄N₂O₄S
- Molecular Weight : 258.29 g/mol
- Key Differences : Incorporates a thiazole ring linked to the acetic acid.
- Impact : The thiazole moiety enhances metal-chelating properties and is prevalent in kinase inhibitors. Its heterocyclic nature increases metabolic stability compared to aliphatic systems .
Data Table: Key Properties of Selected Analogs
Biological Activity
2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid, with the CAS number 182292-07-5 and molecular formula C14H25NO4, is a synthetic organic compound frequently utilized in pharmaceutical and chemical research. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protecting group, allows for selective interactions with biological targets, making it a valuable compound in various scientific applications.
The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The Boc group provides steric protection, which facilitates selective binding to target sites, modulating the activity of these biological molecules. This interaction can lead to various biochemical effects, including enzyme inhibition or activation.
Enzyme Interaction Studies
Research has demonstrated that this compound can influence enzymatic activity. In a study involving high-throughput screening (HTS) assays, the compound showed significant interaction with cytochrome P450 enzymes (CYPs), which are crucial for drug metabolism and detoxification processes. The half-maximal activity concentrations (AC50) for various CYPs were determined, indicating the compound's potential as a modulator of metabolic pathways .
Case Studies
- CYP Enzyme Modulation : In a screening of 976 chemicals, including this compound, it was found to exhibit notable activity against CYP2C9 and CYP2C19, which are involved in the metabolism of many pharmaceuticals. The study identified several active compounds that modulated these enzymes, highlighting the potential for this compound in drug development .
- Protein-Ligand Interactions : Another case study explored the role of this compound in protein-ligand interactions. It was utilized as a building block for synthesizing more complex molecules aimed at targeting specific proteins involved in disease pathways. The findings suggested that its structural properties could enhance binding affinity and selectivity.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Boc group; cyclohexyl ring | Modulates CYP enzymes; potential drug development applications |
| 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)propanoic acid | Similar Boc group; different side chain | Limited data on biological activity |
| 2-([(Tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)butanoic acid | Similar structure; varied side chain | Under investigation for enzyme interactions |
Applications in Drug Development
Due to its ability to modulate enzyme activity and its role as an intermediate in organic synthesis, this compound is being explored in the development of new pharmaceuticals targeting metabolic disorders and other diseases. Its unique structure allows chemists to design compounds that can selectively inhibit or activate specific biological pathways.
Q & A
Basic: What are the recommended synthetic routes for 2-([(tert-butoxy)carbonyl]amino)-2-(4-methylcyclohexyl)acetic acid?
Methodological Answer:
The synthesis typically involves coupling the Boc (tert-butoxycarbonyl) protecting group to the amino-acetic acid scaffold. A common approach is to use carbodiimide-based coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), with 4-dimethylaminopyridine (DMAP) as a catalyst, analogous to methods described for structurally similar Boc-protected amino acid derivatives . Post-synthesis, purification via column chromatography or recrystallization is recommended to isolate the product. Researchers should validate reaction completion using thin-layer chromatography (TLC) and monitor intermediates via LC-MS.
Basic: How should researchers purify and characterize this compound to confirm structural integrity?
Methodological Answer:
- Purification: Use silica gel column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Recrystallization in solvents like ethyl acetate or acetonitrile may improve purity.
- Characterization:
- NMR Spectroscopy: Confirm the presence of tert-butyl (1.2–1.4 ppm singlet), cyclohexyl protons (1.4–2.1 ppm), and carboxylic acid protons (if deprotected).
- Mass Spectrometry (MS): Validate molecular weight (e.g., ESI-MS for [M+H]+ or [M+Na]+ ions).
- IR Spectroscopy: Identify Boc-group carbonyl stretches (~1680–1720 cm⁻¹) and carboxylic acid O-H stretches (2500–3300 cm⁻¹).
References to analogous characterization protocols are provided in safety data sheets for related Boc-protected compounds .
Advanced: How can experimental design optimize reaction conditions for synthesizing this compound?
Methodological Answer:
Apply Design of Experiments (DoE) to systematically vary factors like temperature, solvent polarity, and catalyst loading. For example:
- Central Composite Design (CCD): Test 3–5 levels of each variable to model yield response surfaces.
- Response Surface Methodology (RSM): Identify optimal conditions (e.g., 0.1 eq. DMAP in DCM at 25°C).
Statistical validation (ANOVA) is critical to distinguish significant factors. For guidance on DoE in chemical processes, refer to literature on reaction optimization in chemical technology .
Advanced: What strategies resolve contradictions in solubility data across analytical methods?
Methodological Answer:
Discrepancies may arise from impurities, polymorphic forms, or solvent interactions. Mitigation steps include:
- Cross-Validation: Compare solubility in DMSO, water, and ethanol using HPLC (high-performance liquid chromatography) and NMR.
- Purity Assessment: Quantify impurities via LC-MS and adjust solubility measurements accordingly.
- Thermodynamic Analysis: Calculate solubility parameters (Hansen solubility parameters) to reconcile differences.
Refer to protocols emphasizing purity confirmation and analytical validation in supplier documentation .
Advanced: How can computational modeling predict conformational stability and biological interactions?
Methodological Answer:
- Conformational Analysis: Use molecular dynamics (MD) simulations (e.g., AMBER or GROMACS) to study the compound’s stability in different solvents. The 4-methylcyclohexyl group’s axial/equatorial preferences can be modeled via Boltzmann distributions.
- Docking Studies: Employ AutoDock Vina or Schrödinger Suite to predict binding affinities with enzymes or receptors (e.g., proteases targeting Boc-protected substrates).
Training in computational chemical biology methods, as outlined in practical research programs, is recommended .
Advanced: What protocols ensure safe handling given its potential hazards?
Methodological Answer:
- Risk Mitigation: Follow GHS hazard classifications (e.g., H315/H319 for skin/eye irritation) by using nitrile gloves, goggles, and fume hoods .
- First Aid: Immediate rinsing with water for skin/eye contact and medical consultation for inhalation exposure.
- Storage: Store in sealed containers under dry, room-temperature conditions to prevent decomposition .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
